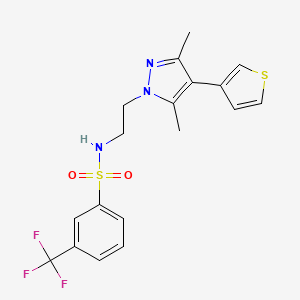

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O2S2 and its molecular weight is 429.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H18F3N3O2S

- Molecular Weight : 393.4 g/mol

- CAS Number : 2034358-08-0

The presence of the thiophene and pyrazole moieties contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene groups. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | Apoptosis induction via p53 activation |

| Compound B | U-937 | 2.78 | Caspase activation leading to apoptosis |

| N-(2-(3,5-dimethyl... | A549 | 0.12 | Cell cycle arrest and apoptosis |

These findings suggest that modifications in the structure can enhance cytotoxicity against cancer cells, potentially making this class of compounds suitable for further development as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have demonstrated anti-inflammatory effects. For example, studies indicated that certain pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like diclofenac.

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and target proteins. These studies revealed that the compound binds effectively to carbonic anhydrases (CA IX and XII), which are implicated in tumor acidosis and chemotherapy resistance . The binding affinity and interaction patterns suggest that this compound could inhibit these enzymes, potentially enhancing the efficacy of chemotherapy.

Case Studies and Research Findings

-

Case Study on MCF-7 Cells :

- Researchers evaluated the effects of this compound on MCF-7 breast cancer cells.

- Results indicated a significant increase in apoptosis markers (caspase-3 cleavage) after treatment with IC50 concentrations.

- The study concluded that the compound could serve as a lead for developing new breast cancer therapies .

- In Vivo Studies :

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an anti-tumor agent. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable activity against various cancer cell lines. For instance, studies have shown that compounds similar to N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine can act as effective inhibitors of kinases involved in cancer progression .

Pharmacological Properties

This compound's pharmacological profile suggests it may interact with multiple biological targets:

- Kinase Inhibition : It has been noted for its ability to bind to adenosine triphosphate (ATP) sites in kinases, which are critical in cell signaling pathways related to cancer and other diseases .

- Neuropharmacology : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

Synthesis and Derivatives

The synthesis of N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine can be achieved through various methodologies. One notable method involves a one-pot reaction that simplifies the synthesis of substituted pyrazolo-pyrimidines . The ability to modify this compound into various derivatives enhances its applicability in drug development.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Anti-Cancer Activity : A study highlighted the anti-tumor effects of similar pyrazolo[1,5-a]pyrimidine compounds against specific cancer cell lines, demonstrating reduced cell viability and induction of apoptosis .

- Inhibition of Enzymatic Activity : Research has also focused on the inhibition of specific enzymes related to cancer metabolism, showcasing the compound's potential as a therapeutic agent in oncology.

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Pyrazole Core Formation

The pyrazole ring in this compound is synthesized via cyclocondensation reactions. For example:

- Hydrazine derivatives react with β-diketones or α,β-unsaturated ketones under continuous flow conditions (as described in ).

- Thiophene-substituted pyrazoles are formed via reactions of thiophene-containing enaminones with hydrazines, followed by regioselective cyclization (see ).

Sulfonamide Functionalization

The benzenesulfonamide group is introduced via nucleophilic substitution:

- 3-(Trifluoromethyl)benzenesulfonyl chloride reacts with amines (e.g., ethylenediamine derivatives) in the presence of bases like NaH or K2CO3 to form sulfonamide bonds .

Sulfonamide Group

- Acid/Base Stability : Stable under mild acidic/basic conditions but hydrolyzes in strong acids (e.g., H2SO4) or bases (e.g., NaOH) at elevated temperatures .

- N-Alkylation : The NH group undergoes alkylation with alkyl halides or epoxides in DMF, yielding tertiary sulfonamides .

Trifluoromethylbenzene Ring

- Electrophilic Substitution : The electron-withdrawing CF3 group deactivates the ring, directing substitutions to the meta position. Halogenation (Cl2, Br2) occurs under Lewis acid catalysis (e.g., FeCl3) .

Pyrazole Ring

- Electrophilic Aromatic Substitution : The 3,5-dimethyl and thiophen-3-yl substituents direct reactions to the remaining positions. Nitration (HNO3/H2SO4) and sulfonation are reported for analogous pyrazoles .

- Oxidation : Resistant to oxidation due to electron-rich thiophene and methyl groups, but strong oxidants (e.g., KMnO4) degrade the pyrazole ring .

Stability and Degradation Pathways

- Thermal Stability : Decomposes above 250°C, releasing SO2 and CF3 radicals (TGA data in ).

- Photodegradation : UV light induces cleavage of the sulfonamide bond, forming 3-(trifluoromethyl)benzenesulfonic acid and pyrazole-ethylamine fragments .

Mechanistic Insights

Propriétés

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2S2/c1-12-17(14-6-9-27-11-14)13(2)24(23-12)8-7-22-28(25,26)16-5-3-4-15(10-16)18(19,20)21/h3-6,9-11,22H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMLAAVJYDMCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.